molecular formula C14H16N2O B10845713 8-(2-Cyclopropyl-ethoxy)-quinolin-2-ylamine

8-(2-Cyclopropyl-ethoxy)-quinolin-2-ylamine

Cat. No.: B10845713
M. Wt: 228.29 g/mol
InChI Key: YLXQVSWEPLSGKN-UHFFFAOYSA-N
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Description

8-(2-Cyclopropyl-ethoxy)-quinolin-2-ylamine is a heterocyclic compound that features a quinoline core structure with a cyclopropyl-ethoxy substituent at the 8-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Cyclopropyl-ethoxy)-quinolin-2-ylamine typically involves the reaction of 2-chloroquinoline with cyclopropylmethanol in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures (around 80°C) for several hours to ensure complete conversion . The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

8-(2-Cyclopropyl-ethoxy)-quinolin-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-(2-Cyclopropyl-ethoxy)-quinolin-2-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(2-Cyclopropyl-ethoxy)-quinolin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Cyclopropyl-ethoxy)-quinolin-2-ylamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

8-(2-cyclopropylethoxy)quinolin-2-amine

InChI

InChI=1S/C14H16N2O/c15-13-7-6-11-2-1-3-12(14(11)16-13)17-9-8-10-4-5-10/h1-3,6-7,10H,4-5,8-9H2,(H2,15,16)

InChI Key

YLXQVSWEPLSGKN-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCOC2=CC=CC3=C2N=C(C=C3)N

Origin of Product

United States

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